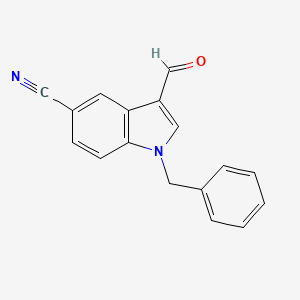![molecular formula C22H21N5O4 B13894318 Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate](/img/structure/B13894318.png)
Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate is a complex organic compound that belongs to the class of indazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Nitroisoquinoline Moiety: This step involves the nitration of isoquinoline followed by its coupling with the indazole core.
Protection and Deprotection Steps: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis and is later removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine (PPh3) in the presence of a base.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate involves its interaction with specific molecular targets. The nitroisoquinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes involved in cell proliferation and survival. The indazole core may also interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate is unique due to the presence of both the nitroisoquinoline and indazole moieties in its structure. This combination provides a distinct set of biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H21N5O4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate |
InChI |
InChI=1S/C22H21N5O4/c1-13-5-8-17-16(19(13)27(29)30)9-10-23-20(17)25-15-7-6-14-12-24-26(18(14)11-15)21(28)31-22(2,3)4/h5-12H,1-4H3,(H,23,25) |
InChI Key |
BFHIPZRCKRPULM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC4=C(C=C3)C=NN4C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)
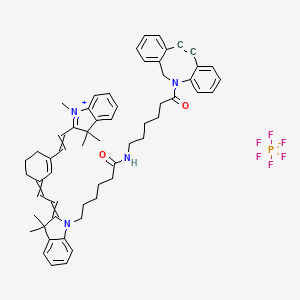
![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
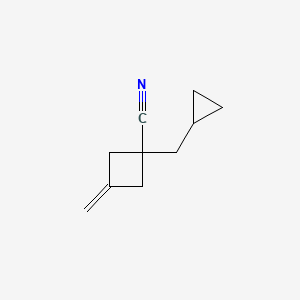
![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)

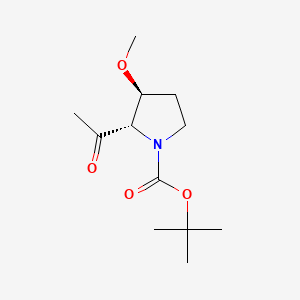
![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
![5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)
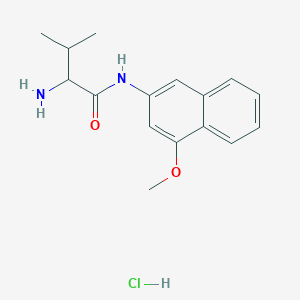
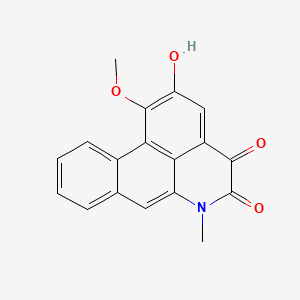
![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)
